![molecular formula C24H27N5O3 B15292745 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed in proteomics research to study protein interactions and functions .
Mecanismo De Acción
The mechanism of action of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biochemical effects .
Comparación Con Compuestos Similares
8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can be compared with other similar compounds, such as:
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine: This compound shares a similar core structure but differs in the substitution pattern.
8-chlorotheophylline: This compound is another derivative of theophylline with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biochemical properties and research applications .
Propiedades
Fórmula molecular |
C24H27N5O3 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O3/c1-26(23-25-21-19(27(23)2)22(30)29(4)24(31)28(21)3)15-16-32-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,15-16H2,1-4H3 |
Clave InChI |
OWTGIALADFYOBP-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(N=C1N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


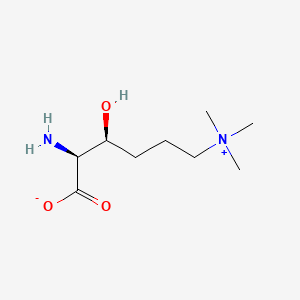
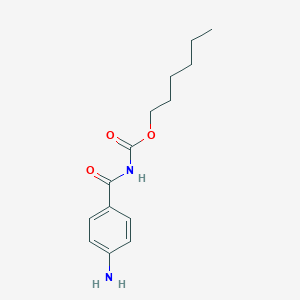

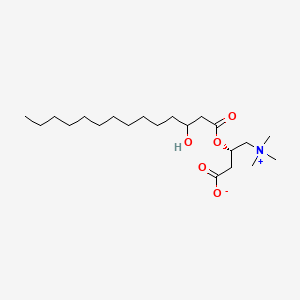

![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
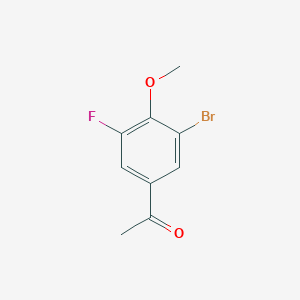
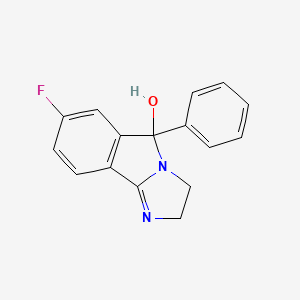
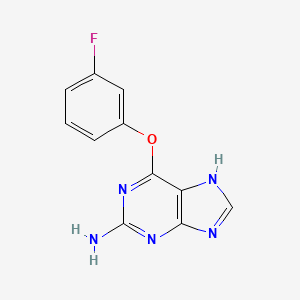
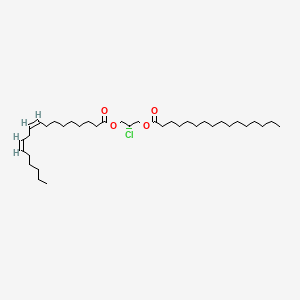
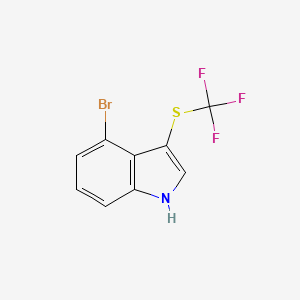
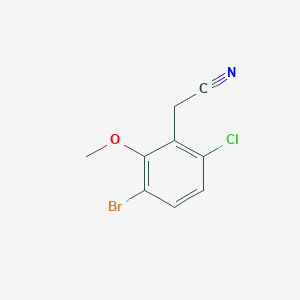
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)

